5-Methylbiphenyl-2-carboxylic acid
Overview
Description
5-Methylbiphenyl-2-carboxylic acid: , also known as 5-methyl-2-(phenyl)benzoic acid, is an organic compound with the molecular formula C14H12O2 and a molecular weight of 212.248 g/mol. This compound has gained significant attention due to its unique physical and chemical properties, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
Carboxylic acids, in general, are known to interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
This can influence the pH of the local environment and can affect various biochemical reactions .
Biochemical Pathways
Carboxylic acids are integral to several metabolic pathways, including the citric acid cycle, a crucial pathway for energy production in cells .
Pharmacokinetics
Generally, carboxylic acids are absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Carboxylic acids can participate in various biochemical reactions, influencing cellular processes such as energy production, lipid metabolism, and protein synthesis .
Action Environment
The action, efficacy, and stability of 5-Methylbiphenyl-2-carboxylic acid can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the body. For instance, the acidity of carboxylic acids can be influenced by the surrounding pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Methylbiphenyl-2-carboxylic acid involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The process typically involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve the diazotization of o-toluidine followed by coupling with benzene, or the reaction of o-tolylmagnesium bromide with cyclohexanone, followed by dehydration and dehydrogenation . These methods are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Methylbiphenyl-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated, nitrated, or sulfonated biphenyl derivatives.
Scientific Research Applications
Chemistry: 5-Methylbiphenyl-2-carboxylic acid is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials that require stable aromatic compounds.
Comparison with Similar Compounds
Biphenyl-2-carboxylic acid: Lacks the methyl group at the 5-position, resulting in different reactivity and physical properties.
4-Methylbiphenyl-2-carboxylic acid: The methyl group is positioned differently, affecting its chemical behavior and applications.
Uniqueness: This structural variation can lead to differences in physical properties, such as melting point and solubility, as well as distinct biological activities.
Properties
IUPAC Name |
4-methyl-2-phenylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-7-8-12(14(15)16)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQJRUBOCQCDEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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